Embinin
Overview
Description
Embinin is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of flavonoids, which are known for their diverse biological activities and presence in various plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Embinin involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation, and cyclization reactions. The reaction conditions typically involve the use of protecting groups such as acetyl or benzyl groups to protect the hydroxyl functionalities during the synthesis. Glycosylation is achieved using glycosyl donors like glycosyl halides or trichloroacetimidates in the presence of a Lewis acid catalyst. The final cyclization step involves the formation of the chromen-4-one core under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce the number of steps. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, the use of biocatalysts or enzyme-mediated reactions can be explored to achieve more environmentally friendly and cost-effective production methods.
Chemical Reactions Analysis
Types of Reactions
Embinin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols or amines for substitution reactions. The reaction conditions vary depending on the desired transformation, with typical conditions involving solvents like methanol, ethanol, or dichloromethane and temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced dihydro compounds, and substituted analogs with different functional groups replacing the methoxy groups.
Scientific Research Applications
Embinin has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals, nutraceuticals, and cosmetics.
Mechanism of Action
The mechanism of action of Embinin involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes involved in inflammation and cancer progression, such as cyclooxygenase and matrix metalloproteinases.
Signal Transduction Modulation: Modulating signaling pathways like the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Embinin can be compared with other similar flavonoid compounds, such as quercetin, kaempferol, and myricetin These compounds share similar structural features and biological activities but differ in the number and position of hydroxyl and methoxy groups
Similar Compounds
Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Myricetin: Exhibits strong antioxidant and neuroprotective activities.
Properties
IUPAC Name |
6-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O14/c1-11-21(32)24(35)26(37)29(40-11)43-28-25(36)22(33)18(10-30)42-27(28)20-16(39-3)9-17-19(23(20)34)14(31)8-15(41-17)12-4-6-13(38-2)7-5-12/h4-9,11,18,21-22,24-30,32-37H,10H2,1-3H3/t11-,18-,21-,22-,24+,25+,26+,27?,28-,29?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTGLFRGBDFBHI-FFIOIDJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC=C(C=C5)OC)OC)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2C3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC=C(C=C5)OC)OC)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50967018 | |
Record name | 1,5-Anhydro-2-O-(6-deoxyhexopyranosyl)-1-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50967018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52589-13-6 | |
Record name | Embinin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052589136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Anhydro-2-O-(6-deoxyhexopyranosyl)-1-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50967018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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